4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine
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Overview
Description
4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a fluorophenyl group, and a sulfonyl group attached to an oxazole ring. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-fluoroaniline to form an intermediate sulfonamide. This intermediate is then subjected to cyclization with propargylamine under specific conditions to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step. The process may also involve purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds.
Scientific Research Applications
4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell growth, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-chlorophenyl)sulfonyl]-2-(2-chlorophenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine
- 4-[(4-chlorophenyl)sulfonyl]-2-(2-bromophenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine
- 4-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine
Uniqueness
The uniqueness of 4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and fluorophenyl groups, along with the sulfonyl and oxazole moieties, makes this compound particularly versatile and valuable in various research applications.
Biological Activity
The compound 4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine is a complex organic molecule with potential biological activity. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables that illustrate its pharmacological effects.
Chemical Structure and Properties
This compound belongs to the oxazole family and features a sulfonyl group, which is known to enhance biological activity. The molecular formula is C16H14ClN1O3S with a molecular weight of approximately 351.80 g/mol.
Key Properties
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₄ClN₁O₃S |
Molecular Weight | 351.80 g/mol |
Melting Point | Not available |
Solubility | Soluble in DMSO |
LogP | 2.30 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The initial steps often include the formation of the oxazole ring followed by the introduction of the sulfonyl and fluorophenyl groups through electrophilic substitution reactions.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. In vitro studies have demonstrated activity against various bacterial strains, suggesting potential applications in treating infections.
Case Study:
A study conducted by Khammas and Hamood (2017) evaluated the antibacterial activity of structurally related compounds. The results indicated that derivatives with a similar sulfonamide structure displayed effective inhibition against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Preliminary studies have shown that oxazole derivatives can induce apoptosis in cancer cell lines. For instance, a related study highlighted the cytotoxic effects of similar compounds on human cancer cells, leading to cell cycle arrest and apoptosis .
The biological activity of this compound is hypothesized to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The sulfonyl group may interact with key enzymes involved in bacterial metabolism.
- DNA Interaction : The oxazole ring can intercalate into DNA, disrupting replication in cancer cells.
- Receptor Modulation : Potential interaction with specific receptors involved in cell signaling pathways.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(2-fluorophenyl)-N-prop-2-enyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O3S/c1-2-11-21-17-18(26(23,24)13-9-7-12(19)8-10-13)22-16(25-17)14-5-3-4-6-15(14)20/h2-10,21H,1,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOWIYCQBREUHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(N=C(O1)C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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